2-bromo-1,3-dichloro-4-nitrobenzene
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Overview
Description
2-Bromo-1,3-dichloro-4-nitrobenzene is an aromatic compound with the molecular formula C₆H₂BrCl₂NO₂ It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1,3-dichloro-4-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. One common method includes the nitration of 1,3-dichlorobenzene followed by bromination. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The bromination step involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom into the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-dichloro-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where other electrophiles replace one of the existing substituents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine with iron or aluminum bromide as a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Nucleophilic Substitution: Sodium hydroxide or amines in a suitable solvent.
Major Products Formed
Reduction: 2-Bromo-1,3-dichloro-4-aminobenzene.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1,3-dichloro-4-nitrobenzene is used in scientific research for various applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-bromo-1,3-dichloro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The bromine and chlorine atoms can participate in halogen bonding and other interactions with biological molecules. These properties enable the compound to act as an inhibitor or modulator of enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-chloro-2-nitrobenzene
- 2-Bromo-1,4-dichlorobenzene
- 1,3-Dibromo-4-nitrobenzene
Uniqueness
2-Bromo-1,3-dichloro-4-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile intermediate for various chemical transformations and applications .
Properties
CAS No. |
1081816-56-9 |
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Molecular Formula |
C6H2BrCl2NO2 |
Molecular Weight |
270.9 |
Purity |
95 |
Origin of Product |
United States |
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